2-(Benzyloxy)-5-hydrazinylpyrazine
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Overview
Description
2-(Benzyloxy)-5-hydrazinylpyrazine is an organic compound that features a pyrazine ring substituted with a benzyloxy group at the 2-position and a hydrazinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-hydrazinylpyrazine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diketones and diamines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzylating agent reacts with a hydroxyl group on the pyrazine ring.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through the reaction of the pyrazine derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazinyl group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles and electrophiles under appropriate conditions can facilitate substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-hydrazinylpyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and hydrazinyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Benzyloxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(Benzyloxy)ethanol: Contains a benzyloxy group attached to an ethanol moiety.
2-(Benzyloxy)phenol: Features a benzyloxy group attached to a phenol ring.
Uniqueness: 2-(Benzyloxy)-5-hydrazinylpyrazine is unique due to the presence of both benzyloxy and hydrazinyl groups on a pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
1260808-52-3 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(5-phenylmethoxypyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C11H12N4O/c12-15-10-6-14-11(7-13-10)16-8-9-4-2-1-3-5-9/h1-7H,8,12H2,(H,13,15) |
InChI Key |
SMTUCMKCZNASJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(N=C2)NN |
Origin of Product |
United States |
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